6-chloro-N-(pentan-3-yl)pyridine-3-sulfonamide

Description

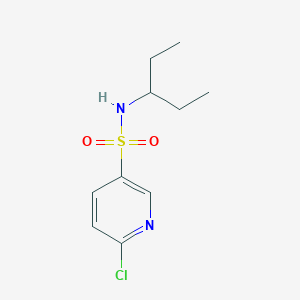

6-Chloro-N-(pentan-3-yl)pyridine-3-sulfonamide (molecular formula: C₁₀H₁₅ClN₂O₂S, molecular weight: 262.76 g/mol) is a pyridine-based sulfonamide derivative characterized by a pentan-3-yl substituent attached to the sulfonamide nitrogen. This compound is cataloged under CAS number sc-351370 and is primarily utilized as a synthetic intermediate in medicinal chemistry and materials science .

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-N-pentan-3-ylpyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClN2O2S/c1-3-8(4-2)13-16(14,15)9-5-6-10(11)12-7-9/h5-8,13H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDHJRODYTSQGLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)NS(=O)(=O)C1=CN=C(C=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 6-chloro-N-(pentan-3-yl)pyridine-3-sulfonamide typically involves the reaction of 6-chloropyridine-3-sulfonyl chloride with pentan-3-amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

6-chloro-N-(pentan-3-yl)pyridine-3-sulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The sulfonamide group can be oxidized or reduced, depending on the reagents used.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmacological Applications

1.1 PI3K Inhibition

The compound is identified as a potent inhibitor of PI3K activity, which is crucial in various cellular processes including cell growth, proliferation, and survival. Inhibitors of PI3K have therapeutic potential in treating cancer and autoimmune diseases due to their role in modulating signaling pathways associated with these conditions. Specifically, the inhibition of PI3K has been linked to:

- Cancer Treatment : PI3K inhibitors can potentially reduce tumor growth and enhance the efficacy of existing therapies in cancers such as breast cancer and glioblastoma .

- Autoimmune Disorders : The modulation of PI3K signaling may benefit conditions like rheumatoid arthritis and systemic lupus erythematosus by reducing inflammation and autoimmunity .

1.2 Antimicrobial Activity

Research indicates that pyridine derivatives, including sulfonamides, exhibit antimicrobial properties. The compound's structure suggests potential efficacy against various bacterial strains. Studies have shown that similar compounds have demonstrated effectiveness against:

- Gram-positive Bacteria : Such as Staphylococcus aureus (including MRSA) and Enterococcus .

- Gram-negative Bacteria : Including Escherichia coli and Klebsiella pneumoniae .

Case Studies and Research Findings

Several studies have documented the efficacy of PI3K inhibitors, including those structurally related to 6-chloro-N-(pentan-3-yl)pyridine-3-sulfonamide.

Mechanism of Action

The mechanism of action of 6-chloro-N-(pentan-3-yl)pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The chlorine atom and the pyridine ring contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties

Research Findings and Implications

Biological Activity

6-Chloro-N-(pentan-3-yl)pyridine-3-sulfonamide is a compound that has garnered attention in various scientific fields, particularly in pharmacology and biochemistry. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, pharmacological applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Pyridine ring : A six-membered aromatic ring containing one nitrogen atom.

- Chloro substituent : A chlorine atom attached to the pyridine ring, which can influence its biological activity.

- Sulfonamide group : Known for its role in inhibiting bacterial growth and modulating enzyme activity.

The biological activity of this compound primarily stems from its interaction with specific enzymes and receptors:

- Enzyme Inhibition : The sulfonamide moiety can form hydrogen bonds with amino acid residues in the active sites of enzymes, inhibiting their function. This mechanism is particularly relevant in antimicrobial activity, where it interferes with bacterial folic acid synthesis.

- Protein Interactions : The compound has been utilized in proteomics research to study protein interactions, suggesting a role in modulating protein functions and pathways involved in disease processes .

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:

- The minimum inhibitory concentration (MIC) values for related sulfonamides have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .

Case Studies and Research Findings

- Proteomics Research : The compound has been employed in studies aimed at understanding protein interactions within cellular environments. Its ability to bind selectively to target proteins makes it a valuable tool for elucidating biological pathways .

- Pharmacological Applications : Various derivatives of pyridine sulfonamides have been synthesized and tested for their pharmacological efficacy. For example, compounds exhibiting structural similarities have shown promise as inhibitors of kinases involved in cancer progression .

Data Table: Biological Activity Summary

Q & A

Q. What steps improve low yields in sulfonamide coupling reactions?

- Optimization:

Use freshly distilled sulfonyl chloride to avoid hydrolysis.

Replace triethylamine with DMAP (4-dimethylaminopyridine) for enhanced nucleophilicity.

Conduct reactions at 0°C to minimize side-product formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.